

Technical Support Center: Investigating High Nicarbazin Residues at Slaughter

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Compound of Interest

Compound Name: *Nicarbazin*

Cat. No.: *B1678737*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the causes of high **nicarbazin** residues in poultry at slaughter.

Troubleshooting Guide

Q1: We are observing **nicarbazin** residues above the maximum residue limit (MRL) in poultry liver, despite adhering to the recommended withdrawal period. What are the potential causes?

High **nicarbazin** residues, specifically of its marker residue 4,4'-dinitrocarbanilide (DNC), despite a proper withdrawal period, can stem from several factors. The primary causes are often unintentional exposure of the birds to **nicarbazin** during the withdrawal phase. Two of the most common sources are contaminated feed and recycled litter.

- **Feed Contamination:** Cross-contamination of the withdrawal feed with **nicarbazin**-containing feed is a significant cause. **Nicarbazin** is known to be highly electrostatic, which can lead to it adhering to surfaces in feed production lines and storage bins.^[1] If these are not thoroughly cleaned between batches, the supposedly **nicarbazin**-free withdrawal feed can become contaminated.
- **Fecal Recycling from Contaminated Litter:** Birds housed on deep litter can be re-exposed to **nicarbazin** through fecal recycling. DNC, the persistent component of **nicarbazin**, is excreted in the feces and can accumulate in the litter.^{[2][3]} Chickens pecking at the contaminated litter can ingest DNC, leading to elevated residues in their tissues.^{[2][3][4]}

Q2: How can we investigate the source of **nicarbazin** contamination in our facility?

A systematic investigation should be undertaken to pinpoint the source of contamination. This involves sampling and analysis at various points in the production process.

- **Feed Analysis:** Collect samples of the withdrawal feed from the feed mill, delivery trucks, on-farm storage bins, and feeding pans. Analyze these samples for the presence and concentration of DNC. A significant correlation has been observed between DNC residues in liver samples and in feed samples from the feeding pans.[2][5]
- **Litter Analysis:** Collect and analyze samples of the litter from the poultry house to determine the level of DNC contamination.
- **Tissue Analysis:** Continue to monitor DNC levels in the liver and muscle of slaughtered birds to track the effectiveness of any interventions.

A clear relationship between **nicarbazin** in feed from the feed mill, in feed from the feeding pans, and in the liver has been demonstrated in cases of contaminated feed.[2][5]

Q3: What are the recommended withdrawal periods for **nicarbazin**?

Withdrawal periods for **nicarbazin** can vary depending on the approved use level and local regulations. It is crucial to adhere to the specific withdrawal period stated on the product label.

Frequently Asked Questions (FAQs)

Q1: What is **nicarbazin** and how does it work?

Nicarbazin is an anticoccidial drug used in broiler chickens to prevent the intestinal disease coccidiosis.[1][6] It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[6] After ingestion, the complex dissociates, and the DNC component is responsible for the anticoccidial activity.[7]

Q2: How is **nicarbazin** metabolized in poultry?

Upon ingestion, **nicarbazin** dissociates into its two components, DNC and HDP.[7] HDP is rapidly absorbed and excreted, primarily in the urine. DNC is absorbed more slowly and is

primarily excreted in the feces.[7][8] DNC is the more persistent component and is therefore used as the marker residue for monitoring **nicarbazin** levels in tissues.

Q3: What are the maximum residue limits (MRLs) for **nicarbazin**?

The Joint Expert Committee on Food Additives (JECFA) has established a maximum residue limit (MRL) for **nicarbazin** (measured as DNC) of 200 µg/kg in chicken liver.[2][5] Regulatory limits in other regions may vary.

Q4: Can housing conditions affect **nicarbazin** residues?

Yes, housing conditions can significantly impact **nicarbazin** residues. Studies have shown that broilers housed on deep litter had higher DNC residues in their livers compared to those housed on wire flooring, even when fed **nicarbazin** according to the product license.[3][4] This is attributed to the re-ingestion of DNC from the contaminated litter.[3][4]

Data Presentation

Table 1: **Nicarbazin** Withdrawal Periods and Residue Findings

Withdrawal Period (Days)	DNC Residue in Liver (µg/kg)	DNC Residue in Feed (mg/kg)	Source
≥6	20 to >1600	Not specified	[2][5]
9	583	6.6 (feeding pans), 10.5 (feed mill)	[2][5]
5 (specified)	>200 (in some cases)	Not specified	[2][5]

Table 2: Correlation between DNC in Feed and Liver

Correlation Coefficient (r)	p-value	Number of Samples (n)	Finding	Source
0.81	< 0.01	10	Significant correlation between DNC in liver and feed from feeding pans.	[2][5]

Experimental Protocols

Protocol 1: Determination of Dinitrocarbanilide (DNC) in Chicken Liver by HPLC

This protocol is a synthesized method based on common practices and may require optimization for specific laboratory conditions.

1. Principle: DNC is extracted from chicken liver tissue with acetonitrile, followed by a cleanup step to remove interfering substances. The concentration of DNC is then determined by high-performance liquid chromatography (HPLC) with UV detection.

2. Reagents and Materials:

- Acetonitrile (HPLC grade)
- n-Hexane (HPLC grade)
- DNC analytical standard
- Deionized water
- Solid Phase Extraction (SPE) C18 cartridges
- Centrifuge tubes (50 mL)
- Homogenizer
- Nitrogen evaporator

- HPLC system with UV detector

- Analytical balance

3. Sample Preparation and Extraction:

- Homogenize a representative sample of chicken liver.
- Weigh 2 g of the homogenized liver into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and homogenize for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Re-extract the pellet with 5 mL of acetonitrile, homogenize, and centrifuge as before.
- Combine the supernatants.

4. Cleanup:

- Add 10 mL of n-hexane to the combined supernatant, vortex for 1 minute, and centrifuge to separate the layers.
- Discard the upper hexane layer.
- Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitute the residue in 1 mL of acetonitrile:water (70:30, v/v).
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the reconstituted extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of water.
- Elute the DNC with 5 mL of acetonitrile.

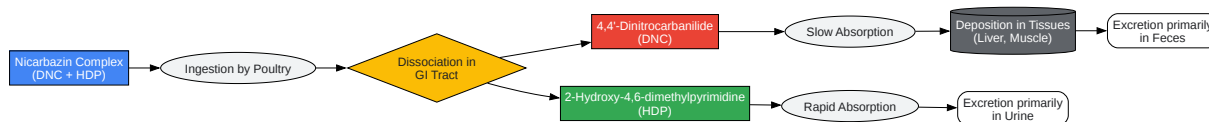
- Evaporate the eluate to dryness under nitrogen.
- Reconstitute the final residue in a known volume (e.g., 500 μ L) of the mobile phase.

5. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v), isocratic
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detector Wavelength: 350 nm
- Run Time: 10-15 minutes

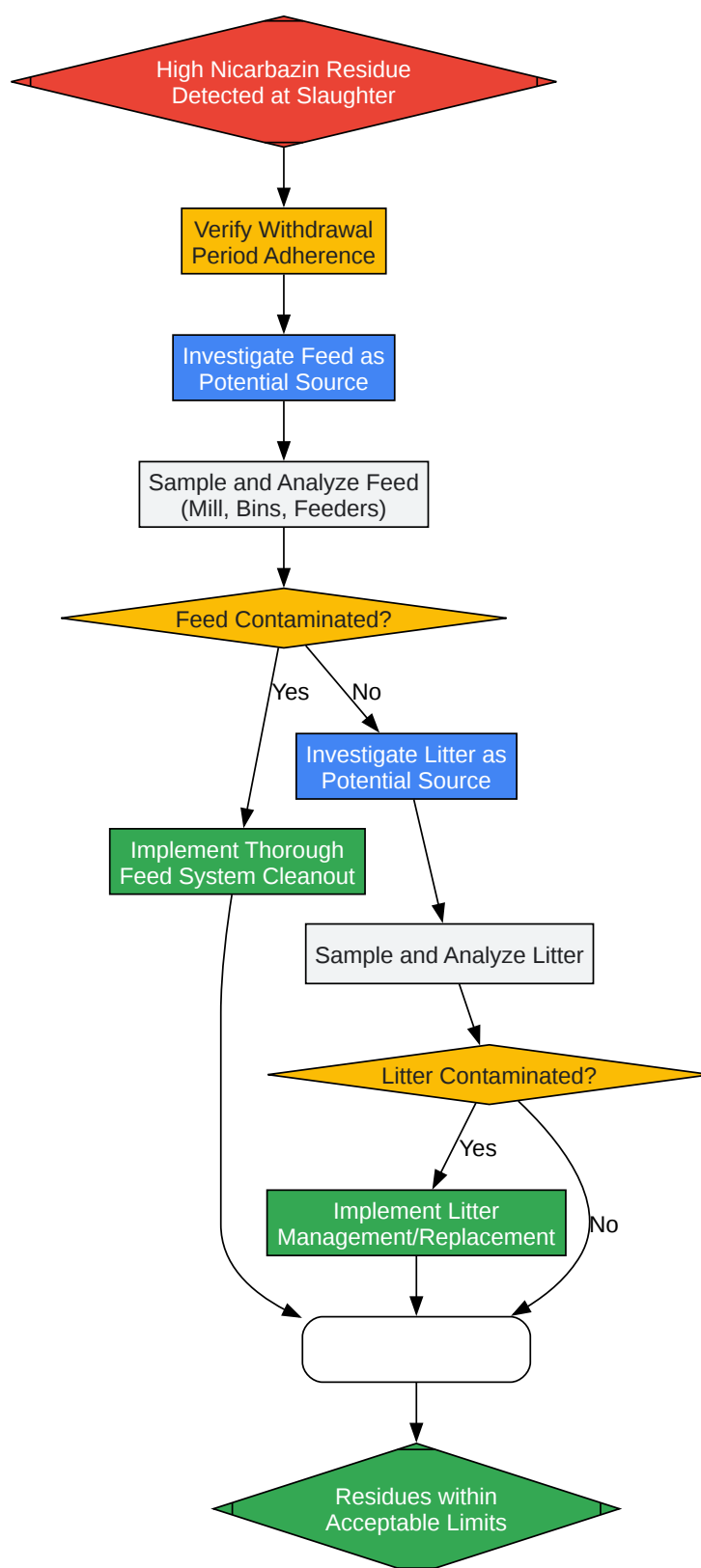
6. Quantification: Prepare a standard curve of DNC in the mobile phase. Calculate the concentration of DNC in the sample by comparing the peak area to the standard curve.

Mandatory Visualization



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Caption: Metabolic pathway of **nicarbazin** in poultry.



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Caption: Troubleshooting workflow for high **nicarbazin** residues.

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